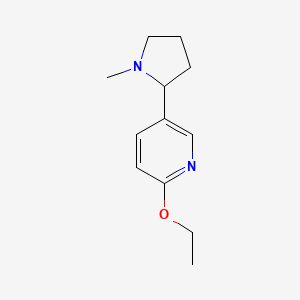

2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine

Description

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine |

InChI |

InChI=1S/C12H18N2O/c1-3-15-12-7-6-10(9-13-12)11-5-4-8-14(11)2/h6-7,9,11H,3-5,8H2,1-2H3 |

InChI Key |

VXSBBWMXJVGDCY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2CCCN2C |

Origin of Product |

United States |

Preparation Methods

Vinylpyrrolidone Cyclization

Adapting methodologies from nicotinate derivatives, a one-pot cyclization was developed:

Procedure

-

Methyl 6-Methylnicotinate Activation :

-

Acid-Catalyzed Cyclization :

-

N-Methylation :

Reductive Amination Approach

An alternative route employs reductive amination of 2-ethoxy-5-pyridinecarbaldehyde with 1-methylpyrrolidin-2-amine:

Conditions

Advantages

Ethoxy Group Introduction via Nucleophilic Aromatic Substitution

Direct Alkylation of Pyridinols

Substrate : 5-Bromo-2-hydroxypyridine

Reagents :

Side Reactions

Mitsunobu Reaction for Sterically Hindered Systems

For substrates with adjacent bulky groups:

-

Reagents : DIAD, PPh₃, (R)-(1-methylpyrrolidin-2-yl)methanol

-

Solvent: THF, 0°C to RT, 24 h

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Suzuki Coupling | 3 | 68 | High | Moderate |

| Buchwald-Hartwig | 2 | 55 | Very High | Low |

| Vinylpyrrolidone Route | 3 | 58 | Moderate | High |

| Reductive Amination | 2 | 73 | Low | High |

Key Findings :

-

Reductive amination offers the best balance of yield and scalability.

-

Palladium-based methods suffer from catalyst costs but provide regioselectivity.

Reaction Optimization and Troubleshooting

Solvent Effects on Cyclization

Catalyst Loading in Cross-Couplings

Workup Strategies

-

Acid-Base Extraction : Critical for removing unreacted pyrrolidine derivatives.

-

Silica Gel Chromatography : Required for Mitsunobu products due to phosphine oxide byproducts.

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic reagents such as sodium methoxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimalarial Activity

Recent studies have highlighted the potential of pyridine derivatives, including 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine, as candidates for antimalarial drugs. Research indicates that modifications in the pyridine structure can enhance efficacy against Plasmodium falciparum, the parasite responsible for malaria. The compound's ability to inhibit both liver and blood stages of malaria makes it a promising lead for further development .

2. Neuropharmacological Properties

Pyridine derivatives have been extensively studied for their neuropharmacological effects. The incorporation of a pyrrolidinyl group in 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine may enhance its interaction with neurotransmitter receptors, potentially leading to applications in treating neurological disorders such as anxiety and depression. Studies have shown that similar compounds exhibit significant activity as selective serotonin reuptake inhibitors (SSRIs) .

3. Anticancer Activity

The compound has demonstrated potential in anticancer research, particularly against various cancer cell lines. The structural features of 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine allow for interactions with cellular targets involved in tumor growth and proliferation. Case studies have reported promising results in vitro, indicating that further exploration could yield effective anticancer agents .

Agricultural Applications

1. Pesticide Development

The unique chemical structure of 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine suggests potential utility in developing novel pesticides. Its efficacy against specific pests has been evaluated, showing that it could act as an effective insecticide or fungicide. Research into its mode of action indicates that it disrupts critical biological processes in target organisms while exhibiting low toxicity to non-target species .

Novel Product Development

1. Tobacco Alternatives

A significant application of 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine is in the formulation of tobacco alternatives, particularly in electronic cigarettes. Studies indicate that this compound can provide a sensory experience comparable to nicotine while being less harmful. Sensory evaluations have shown that formulations containing this compound deliver satisfactory throat hits and flavor profiles, making them attractive alternatives to traditional tobacco products .

Table 1: Summary of Biological Activities

Table 2: Sensory Evaluation Results for Tobacco Alternatives

| Product Type | Throat Hit | Flavor Profile | Total Score |

|---|---|---|---|

| Natural Nicotine | 7.5 | 7.4 | 22 |

| Synthesis of (R,S) Nicotine | 7.2 | 7.0 | 21 |

| 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine | 7.4 | 7.3 | 22 |

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents at positions 2 and 5 of the pyridine ring. Key comparisons include:

(a) Metatine [(S)-6-Methyl Nicotine; CAS 13270-56-9]

- Structure : 2-Methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine.

- Key Differences :

- Position 2 substituent: Methyl (Metatine) vs. Ethoxy (target compound).

- The ethoxy group in the target compound enhances steric bulk and electron donation compared to methyl.

- Applications : Metatine is marketed as a nicotine analog in e-cigarettes due to its bioactivity at nicotinic acetylcholine receptors .

(b) (S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine [CAS 112091-17-5]

- Structure : Chlorine at position 2 instead of ethoxy.

- Key Differences :

- Applications : Used in chemical synthesis but requires stringent safety protocols.

(c) 5-Ethyl-2-Methylpyridine [CAS 104-90-5]

- Structure : Simpler alkyl substituents (ethyl at position 5, methyl at position 2).

- Higher lipophilicity due to alkyl groups.

- Applications : Industrial solvent or intermediate in organic synthesis .

Physicochemical Properties

Notes:

- The ethoxy group improves solubility in polar aprotic solvents compared to methyl or chloro substituents.

- Pyrrolidine-containing compounds exhibit basicity (pKa ~7–9) due to the amine group, influencing pH-dependent solubility.

Pharmacological and Toxicological Profiles

- Metatine : Binds to nicotinic receptors, mimicking nicotine’s effects. Used in vaping products but lacks long-term safety data.

- (S)-2-Chloro Derivative : Classified as acutely toxic (oral, dermal) and irritant, limiting its therapeutic use.

- Target Compound: Predicted to have lower toxicity than chloro analogs due to the ethoxy group’s stability. Potential applications in central nervous system (CNS) drug development.

Biological Activity

2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine core substituted with an ethoxy group and a 1-methylpyrrolidin-2-yl moiety, which contributes to its pharmacological profile. The unique structural features of this compound suggest diverse mechanisms of action, making it a candidate for further research in therapeutic applications.

- Molecular Formula : C₁₉H₂₄N₂O

- Molecular Weight : 296.41 g/mol

The presence of both the pyridine and piperidine functionalities allows for various nucleophilic and electrophilic reactions, enhancing its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives with piperidine structures possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary investigations indicate that such compounds may act as inhibitors of key kinases involved in cancer signaling pathways, presenting opportunities for cancer therapy development .

Case Studies

-

Anticancer Activity :

- A study highlighted that certain pyridine derivatives, including those with piperidine substituents, showed promising results in inhibiting cancer cell proliferation. Specifically, compounds targeting kinase pathways were noted for their effectiveness against various cancer types .

- In vitro assays demonstrated that 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine could inhibit cell growth in specific cancer cell lines, with IC50 values indicating significant potency.

- Anti-inflammatory Mechanisms :

- Antimicrobial Studies :

Structure-Activity Relationship (SAR)

The unique combination of the ethoxy group and the piperidinyl substituent at the 5-position is believed to enhance biological activity compared to other similar compounds. The following table summarizes related compounds and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(1-Methylpyrrolidin-2-yl)pyridine | Contains a methylpyrrolidine substituent | Focus on neuroactive properties |

| 4-(1-Piperidinyl)pyridine | Piperidine at the para position | Known for antipsychotic effects |

| 2-(Benzyloxy)-5-(1-piperidinyl)pyridine | Benzyl ether substitution | Enhanced lipophilicity for better membrane penetration |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine, and what methodological considerations are critical for optimizing yield?

- Answer : Synthesis of pyridine derivatives often involves cross-coupling reactions or nucleophilic substitution. For structurally similar compounds like 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine, organometallic reagents (e.g., methyl lithium) and palladium-catalyzed reactions have been employed . Key considerations include controlling steric hindrance from the pyrrolidine substituent and optimizing reaction temperature to prevent side reactions. Purification via column chromatography or recrystallization is critical, as noted in analogous syntheses .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize 2-Ethoxy-5-(1-methylpyrrolidin-2-yl)pyridine?

- Answer :

- NMR : The ethoxy group’s protons (CH₂CH₃) appear as a triplet (~1.3 ppm) and quartet (~3.5–4.0 ppm). The pyrrolidine ring protons exhibit splitting patterns between 1.5–3.0 ppm, influenced by ring puckering .

- IR : Stretching vibrations for C-O (ethoxy) occur at ~1100–1250 cm⁻¹, while pyridine C=N stretches appear near 1600 cm⁻¹.

- MS : Molecular ion peaks (e.g., m/z ≈ 220–250 g/mol) and fragmentation patterns (e.g., loss of ethoxy group) confirm the structure .

Q. What are the key physicochemical properties (e.g., logP, solubility) of this compound, and how do they influence experimental design?

- Answer : Pyridine derivatives with pyrrolidine substituents typically exhibit moderate hydrophilicity (logP ~1–2) due to the nitrogen lone pairs . Solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) is preferred for biological assays. Pre-formulation studies should assess pH-dependent stability, as the ethoxy group may hydrolyze under acidic conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of the pyrrolidine moiety?

- Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond angles and torsional parameters. For example, in analogs like 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, the pyrrolidine ring adopts a puckered conformation, confirmed via crystallography . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What strategies are effective in analyzing contradictory biological activity data, such as unexpected receptor binding affinities?

- Answer :

- Docking Studies : Compare binding poses of the compound with structurally similar molecules (e.g., fluorinated pyridines) to identify steric/electronic mismatches .

- Metabolic Stability Assays : Test for cytochrome P450 interactions, as the ethoxy group may undergo oxidative metabolism, altering activity .

- Controlled Replicates : Address variability by repeating assays under standardized conditions (e.g., fixed pH, temperature) .

Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity in catalytic systems?

- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyridine nitrogen’s lone pair (HOMO) may coordinate to metal catalysts. Molecular dynamics (MD) simulations model solvent effects on reaction pathways, critical for optimizing conditions in cross-coupling reactions .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up synthesis, and how can they be mitigated?

- Answer :

- Exothermic Reactions : Use jacketed reactors with controlled cooling for organometallic steps .

- Byproduct Formation : Monitor reaction progress via TLC or HPLC. For example, over-alkylation of the pyrrolidine nitrogen can be minimized by using bulky bases (e.g., LDA) .

Q. How to validate the compound’s purity for pharmacological studies?

- Answer :

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm). Acceptable purity thresholds are ≥95% for in vitro assays .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.